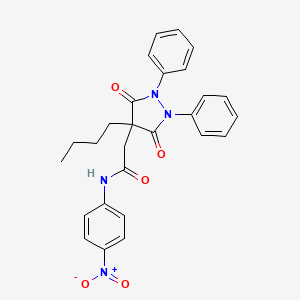
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrrolidinecarboxamide compounds that have been studied for their potential use in various applications.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes. For example, it has been shown to inhibit PDE4, which is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound can reduce inflammation. It has also been shown to inhibit HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can alter gene expression and potentially have antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting PDE4. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression through HDAC inhibition. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential use as a tool compound for studying the role of PDE4 and HDAC in various biological processes. It can also be used as a potential lead compound for the development of new anti-inflammatory, antitumor, and antimicrobial agents. One limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the study of 1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential use as a tool compound for studying the role of PDE4 and HDAC in various biological processes. Another direction is to optimize its synthesis and evaluate its potential as a lead compound for the development of new anti-inflammatory, antitumor, and antimicrobial agents. Additionally, further studies are needed to evaluate its potential toxicity and safety in preclinical studies.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use as an inhibitor of various enzymes, including phosphodiesterase 4 (PDE4) and histone deacetylase (HDAC).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-14-5-4-12(8-15(14)19)21-9-10(6-16(21)23)17(24)20-11-2-1-3-13(7-11)22(25)26/h1-5,7-8,10H,6,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUASIVXAXUKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985655.png)
![3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3985662.png)
![N-{4-[({2-[(4-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3985668.png)

![4-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3985688.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-methylthiourea](/img/structure/B3985704.png)
![6-amino-3-(2-chlorophenyl)-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3985717.png)
![6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985720.png)
![2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985721.png)
![N-{4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B3985744.png)
